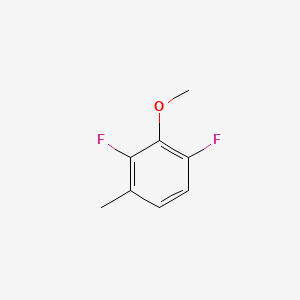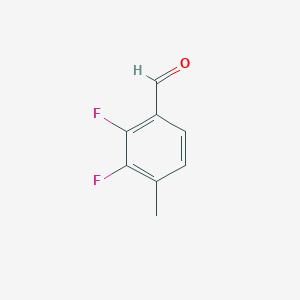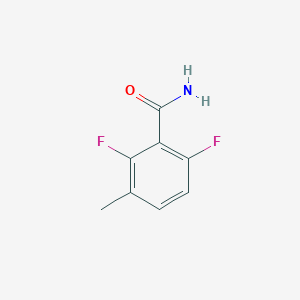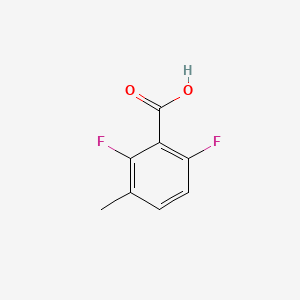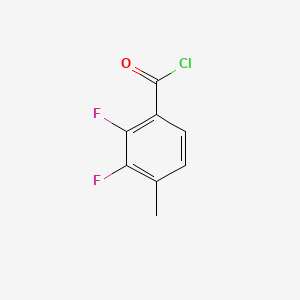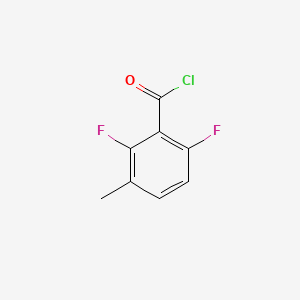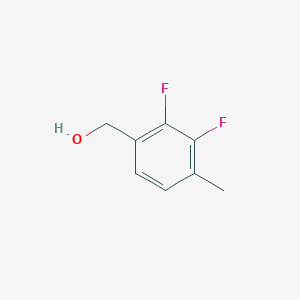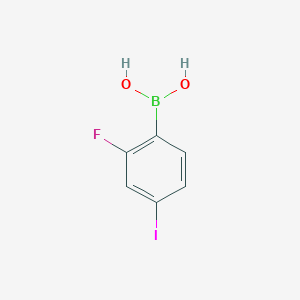
2-Fluoro-4-iodophenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Fluoro-4-iodophenylboronic acid involves several steps. One of the methods involves the use of pinacol boronic esters in a catalytic protodeboronation process . This process is a radical approach that allows for the formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-iodophenylboronic acid is represented by the InChI code1S/C6H5BFIO2/c8-6-3-4 (9)1-2-5 (6)7 (10)11/h1-3,10-11H . The molecular weight of this compound is 265.82 g/mol. Chemical Reactions Analysis
2-Fluoro-4-iodophenylboronic acid is a valuable building block in organic synthesis . It can be used in various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
2-Fluoro-4-iodophenylboronic acid is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
-
Sensing Applications
- Application Summary : Boronic acids, including “2-Fluoro-4-iodophenylboronic acid”, are increasingly utilized in diverse areas of research, including their utility in various sensing applications . The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in these applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Cross-Coupling Reactions
- Application Summary : Borinic acids, a subclass of organoborane compounds which include “2-Fluoro-4-iodophenylboronic acid”, are used in cross-coupling reactions .
- Methods of Application : The main strategies to build up borinic acids rely either on the addition of … .
- Results or Outcomes : The use of borinic acids in cross-coupling reactions has been further developed .
-
Biological Labelling
- Application Summary : Boronic acids are used in biological labelling . This involves the use of boronic acids to label or tag biological molecules, such as proteins or DNA, for detection or purification .
- Methods of Application : The specific methods of application can vary depending on the biological molecule being labelled and the specific boronic acid used .
- Results or Outcomes : The use of boronic acids in biological labelling has enabled researchers to study biological molecules in greater detail and understand their functions and interactions .
-
Protein Manipulation and Modification
- Application Summary : Boronic acids are used for protein manipulation and modification . This involves the use of boronic acids to alter the structure or function of proteins for various research applications .
- Methods of Application : The specific methods of application can vary depending on the protein being manipulated or modified and the specific boronic acid used .
- Results or Outcomes : The use of boronic acids in protein manipulation and modification has provided valuable insights into protein structure and function .
-
Separation Technologies
- Application Summary : Boronic acids are used in separation technologies . This involves the use of boronic acids to separate different components in a mixture .
- Methods of Application : The specific methods of application can vary depending on the components being separated and the specific boronic acid used .
- Results or Outcomes : The use of boronic acids in separation technologies has improved the efficiency and effectiveness of separation processes .
-
Therapeutics Development
- Application Summary : Boronic acids are used in the development of therapeutics . This involves the use of boronic acids in the design and synthesis of new drugs .
- Methods of Application : The specific methods of application can vary depending on the therapeutic being developed and the specific boronic acid used .
- Results or Outcomes : The use of boronic acids in therapeutics development has led to the discovery of new drugs and treatments for various diseases .
Other reviews dealt with the use of boronic acids as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems . An overview of organoborons and boronic acid-functionalized materials demonstrates their crucial role in carbohydrate chemistry and glycobiology, especially the areas of analysis, separation, protection, and activation .
Boronic acids were also used for electrophoresis of glycated molecules . They were also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
(2-fluoro-4-iodophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFIO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIKCRRAILNHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)I)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379066 | |
| Record name | 2-Fluoro-4-iodophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-iodophenylboronic acid | |
CAS RN |
374790-98-4 | |
| Record name | B-(2-Fluoro-4-iodophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374790-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-iodophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



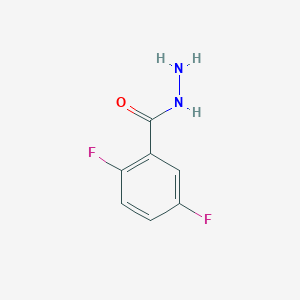
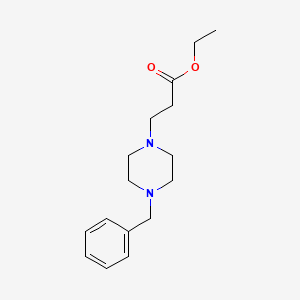
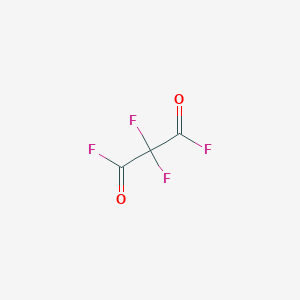
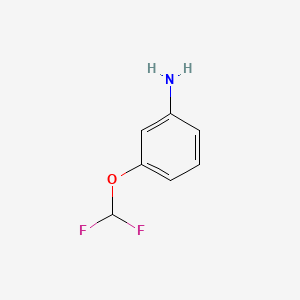
![2-[3-(difluoromethoxy)phenyl]acetic Acid](/img/structure/B1304703.png)

